1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonylphenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c18-14-7-9-15(10-8-14)24(20,21)16-5-4-6-17(13-16)25(22,23)19-11-2-1-3-12-19/h4-10,13H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHVTCAQBMERFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine is a synthetic compound belonging to the piperidine family, characterized by its unique dual sulfonamide substitution pattern. Its molecular formula is C17H18BrNO4S2, with a molecular weight of approximately 444.36 g/mol. The compound's structure includes a piperidine ring substituted with sulfonyl groups and a bromophenyl moiety, contributing to its potential biological activities and reactivity in various chemical environments.
The synthesis of this compound typically involves multi-step reactions, including N-sulfonation processes. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Key areas of activity include:
- Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound demonstrate significant antibacterial properties. Similar compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. In related studies, several piperidine derivatives exhibited strong inhibitory effects with low IC50 values, indicating their potential therapeutic applications .
- Drug Metabolism Interactions : Interaction studies have highlighted the compound's binding affinity with cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolic pathways in pharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
- Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus, with some compounds achieving IC50 values below 5 µM, demonstrating strong antibacterial potential .
- Enzyme Inhibition Studies : Research focused on the inhibitory effects of sulfonamide derivatives on urease revealed that some compounds had IC50 values as low as 0.63 µM, indicating high potency as urease inhibitors. This activity is particularly relevant for conditions like kidney stones where urease plays a critical role .
- Binding Affinity Analysis : Docking studies conducted on related compounds demonstrated favorable binding interactions with bovine serum albumin (BSA), further supporting their potential for therapeutic applications in drug formulation .
Data Table: Comparative Biological Activity of Related Compounds
| Compound Name | Molecular Formula | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|---|
| This compound | C17H18BrNO4S2 | TBD | TBD | TBD |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | C15H16ClN3O2S2 | 5.0 | 2.14 | 0.63 |
| 1-(4-Bromophenyl)-N-(3-methylsulfanyl)phenypiperidine | C19H21BrN2O3S2 | TBD | TBD | TBD |
Comparison with Similar Compounds
Key Observations :
- Substituents like methoxy (in ) or hydroxymethyl (in ) modify solubility and hydrogen-bonding capacity, which are critical for pharmacokinetics.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine?
- Methodological Answer : Synthesis typically involves sequential sulfonylation reactions. First, the piperidine ring is functionalized with a sulfonyl chloride group. Subsequent coupling with 3-[(4-bromophenyl)sulfonyl]phenyl derivatives is achieved using polar aprotic solvents (e.g., DMF or dichloromethane) and catalysts like Pd/C under reflux . Purification often requires column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product . Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) and confirmed by LC-MS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~3.0–3.5 ppm for piperidine CH₂ groups) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺ ~500–520 Da). For sulfonyl group confirmation, FT-IR peaks at ~1150–1350 cm⁻¹ (S=O stretching) and X-ray crystallography (if crystalline) are critical . Computational tools like Gaussian or DFT can predict bond angles and verify steric compatibility .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Methodological Answer : Employ Schrödinger Suite or MOE for logP (predicted ~3.5–4.0), solubility (e.g., ~0.1 mg/mL in water), and pKa (sulfonyl groups ~1–2). Molecular docking (AutoDock Vina) can assess binding to targets like serotonin receptors, leveraging structural analogs from PubChem (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from off-target effects or assay conditions. Use orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamic profiling) and knockout models to isolate target-specific activity . Statistical tools like ANOVA or Grubbs’ test can identify outliers . For solubility-driven variability, optimize DMSO concentrations (<1%) or use surfactants like Tween-80 .
Q. What strategies enable structure-activity relationship (SAR) studies for sulfonyl-piperidine analogs?
- Methodological Answer : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects. Introduce steric hindrance via ortho-substituted phenyl rings and evaluate changes in target binding (e.g., ΔΔG via MM-GBSA). Use parallel synthesis to generate a 10–20 compound library, screened against relevant targets (e.g., kinases, GPCRs) .
Q. How to design experiments for studying metabolic stability and toxicity?
- Methodological Answer : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. For toxicity, use MTT assays in HepG2 cells and hERG channel inhibition studies (patch-clamp electrophysiology). Metabolite identification via UHPLC-QTOF can reveal sulfone oxidation or piperidine ring cleavage .
Q. What advanced techniques characterize supramolecular interactions in crystalline forms?
- Methodological Answer : Single-crystal XRD (resolution ≤0.8 Å) reveals intermolecular interactions (e.g., C–H···O hydrogen bonds between sulfonyl groups). Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions (e.g., 15–20% from bromine interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
